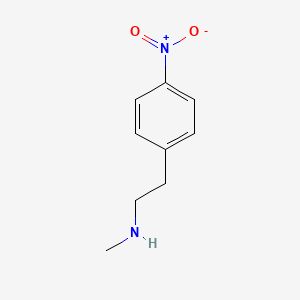
N-methyl-4-nitrophenethylamine
Overview
Description
N-methyl-4-nitrophenethylamine, also known as 4-Methyl-2-nitrophenethylamine or 4-Me-MPH, is a chemical compound that belongs to the phenethylamine class. It is a psychoactive substance that acts as a central nervous system stimulant. This compound has been gaining attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
1. Synthesis and Functionalization in Organic Chemistry
N-methyl-4-nitrophenethylamine plays a role in the synthesis and functionalization of various compounds in organic chemistry. The development of methods for the synthesis of N-methyl- and N-alkylamines, including N-methyl-4-nitrophenethylamine, using cobalt oxide nanoparticles has been reported. These methods are significant due to the prevalence of these structures in life-science molecules and their role in regulating activities (Senthamarai et al., 2018).
2. Application in Fluorescent Probing for Hypoxic Cells
A novel fluorescent probe for selective detection of hypoxia or nitroreductase (NTR) was developed using 4-nitroimidazole moiety, including N-methyl-4-nitrophenethylamine derivatives. The probe was successfully applied for imaging the hypoxic status of tumor cells, indicating potential biomedical research applications (Feng et al., 2016).
3. Involvement in Water Treatment and Environmental Safety
N-methyl-4-nitrophenethylamine is relevant in the context of water treatment and environmental safety. Studies have focused on the formation of N-nitrosamines, including N-methyl-4-nitrophenethylamine, during water disinfection with chlorine. Understanding the formation and control of such compounds is crucial for maintaining water safety and addressing environmental concerns (Kasprzyk-Hordern et al., 2005).
4. Role in Aerobic Degradation by Microorganisms
Research into the aerobic degradation of related compounds, such as N-methyl-4-nitroaniline (MNA), by specific strains of bacteria like Pseudomonas sp., highlights the environmental and bioremediation potential of N-methyl-4-nitrophenethylamine. These studies show how certain microorganisms can utilize similar compounds as a carbon, nitrogen, and energy source, leading to the efficient degradation and potential environmental cleanup applications (Khan et al., 2013).
5. Exploration in Nonlinear Optical Properties
Investigations into the nonlinear optical properties of various compounds, including those related to N-methyl-4-nitrophenethylamine, provide insights into their potential applications in optical device technologies. Such studies focus on understanding how these compounds behave under different light conditions, which is crucial for developing optical limiters and switches (Naseema et al., 2010).
Future Directions
properties
IUPAC Name |
N-methyl-2-(4-nitrophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-10-7-6-8-2-4-9(5-3-8)11(12)13/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPPVTUXJDJAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-nitrophenethylamine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

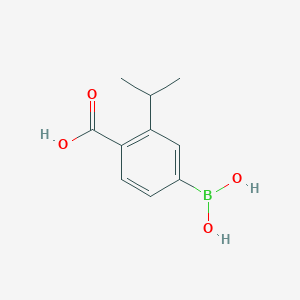

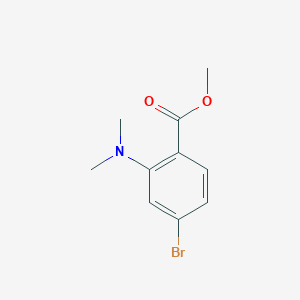

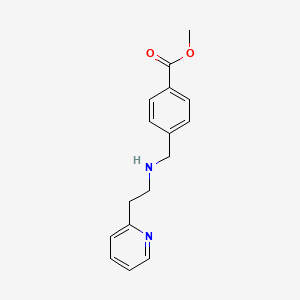
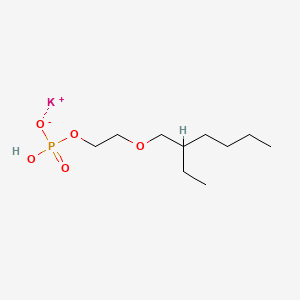
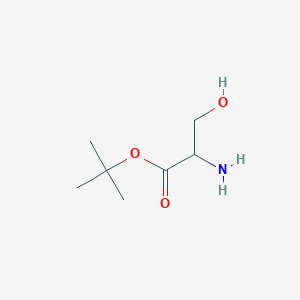

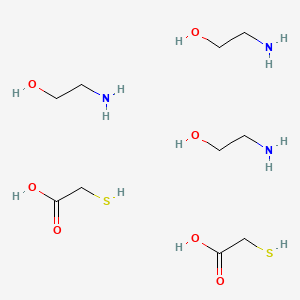

![1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3288318.png)

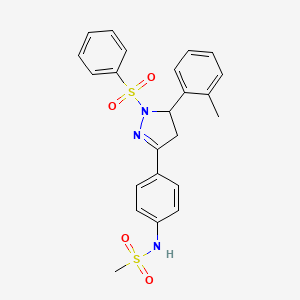
![N-[4-(2-ethylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B3288339.png)